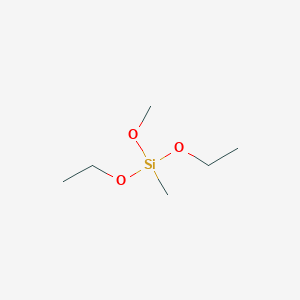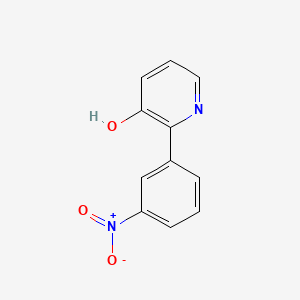
3-Hydroxy-2-(3-nitrophenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-(3-nitrophenyl)pyridine, or 3-HNP, is a compound that has been studied for its various scientific and biomedical applications. It is a heterocyclic aromatic compound, meaning it contains both nitrogen and oxygen atoms, and is a derivative of pyridine, an organic compound with a unique ring structure. 3-HNP is a highly reactive molecule due to its nitro group and is used in various organic syntheses and chemical reactions. In recent years, 3-HNP has been studied for its potential applications in the biomedical field, such as its antimicrobial properties, its ability to inhibit cancer cell growth, and its ability to reduce inflammation.
科学的研究の応用
3-HNP has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial properties and has been used to synthesize various compounds for pharmaceutical applications. It has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells, and in inflammation research, as it has been found to reduce inflammation. Additionally, it has been used in various organic syntheses, such as the synthesis of polymers and dyes.
作用機序
The exact mechanism of action of 3-HNP is still not fully understood. It is believed that its antimicrobial properties are due to its ability to interact with the cell membrane of bacteria and disrupt its integrity. Its ability to inhibit cancer cell growth is believed to be due to its ability to interact with the cell membrane of cancer cells and inhibit their growth. Its ability to reduce inflammation is believed to be due to its ability to interact with the cell membrane of inflammatory cells and inhibit their release of inflammatory mediators.
Biochemical and Physiological Effects
3-HNP has been found to have a variety of biochemical and physiological effects. Its antimicrobial properties have been found to be effective against a wide range of bacteria, including Gram-positive bacteria and Gram-negative bacteria. Its ability to inhibit cancer cell growth has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Its ability to reduce inflammation has been found to be effective against a variety of inflammatory conditions, including rheumatoid arthritis, asthma, and inflammatory bowel disease.
実験室実験の利点と制限
The use of 3-HNP in lab experiments has several advantages and limitations. Its low cost and ease of synthesis make it an attractive option for laboratory experiments. Additionally, its antimicrobial, anti-cancer, and anti-inflammatory properties make it a useful tool for biomedical research. However, its reactivity and potential for toxicity make it a potential hazard in the laboratory and should be handled with caution.
将来の方向性
The potential applications of 3-HNP are vast and there are many potential future directions for research. Further research could be done to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Additionally, further research could be done to explore its potential as a drug delivery system, as it has been found to be effective in delivering drugs to target cells. Additionally, further research could be done to explore its potential as a diagnostic tool, as it has been found to be effective in detecting certain biomarkers. Finally, further research could be done to explore its potential as a catalyst in various organic syntheses.
合成法
3-HNP can be synthesized in a two-step process. First, the pyridinium salt of 3-nitrophenol is synthesized by reacting 3-nitrophenol with pyridine in the presence of a base. This is followed by a substitution reaction, in which the pyridinium salt is reacted with an alkali metal hydroxide to form 3-HNP. This synthesis process has been well-documented in the literature and is relatively simple and cost-effective.
特性
IUPAC Name |
2-(3-nitrophenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-5-2-6-12-11(10)8-3-1-4-9(7-8)13(15)16/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJMKPVFIGTGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595402 |
Source


|
| Record name | 2-(3-Nitrophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)pyridin-3-ol | |
CAS RN |
780742-53-2 |
Source


|
| Record name | 2-(3-Nitrophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

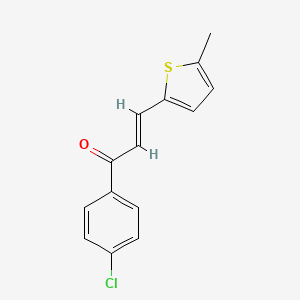

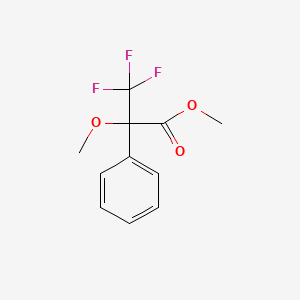
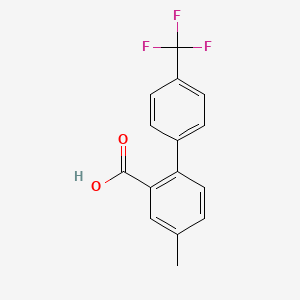
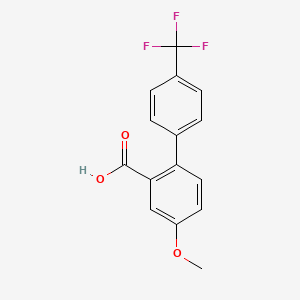
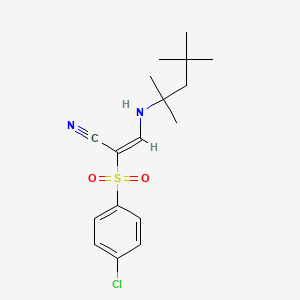
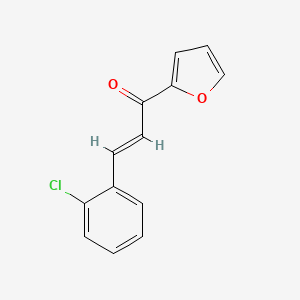

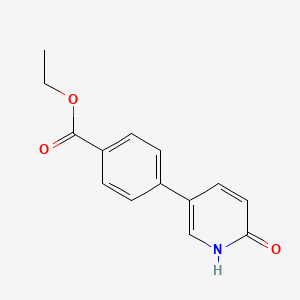

![1-[2-(Benzyloxy)phenyl]propan-2-one, 97%](/img/structure/B6320660.png)

![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-[(3-bromophenyl)methoxy]-3-iodophenyl)propanoic acid; 95%](/img/structure/B6320666.png)
